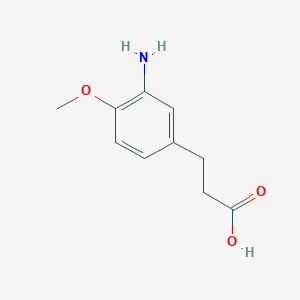
2-环丙基氧戊环-3-胺
描述
Molecular Structure Analysis
The molecular structure of 2-Cyclopropyloxolan-3-amine is represented by the InChI code1S/C7H13NO/c8-6-3-4-9-7(6)5-1-2-5/h5-7H,1-4,8H2/t6-,7+/m1/s1 . The molecular weight of this compound is 127.19 . Physical And Chemical Properties Analysis
2-Cyclopropyloxolan-3-amine is a liquid at room temperature . The storage temperature is 4 degrees Celsius .科学研究应用
不对称[3 + 2]光环加成
2-环丙基氧戊环-3-胺: 用于与富电子和中性烯烃的不对称[3 + 2]光环加成反应 。该过程对于合成对映体富集的分子非常重要,这些分子在药物和不对称催化中至关重要。创建全碳季碳立体中心的的能力证明了该化合物在手性化学中的多功能性。
自由基加成到烯烃
该化合物在自由基加成反应中充当底物,与烯烃发生反应 。这种转化在化学合成中很常见,为高度反应性和三维分子结构提供了一条途径。使用手性氢键催化来实现对映体控制是该应用的关键方面。
药物发现
由于其独特的结构,2-环丙基氧戊环-3-胺在药物发现中具有潜在应用。其环丙基可以参与与生物靶标的相互作用,使其成为开发新型治疗剂的宝贵支架。
有机合成
该化合物是有机合成中的一种通用试剂。它的反应性允许构建复杂的有机分子,这些分子可以用作合成各种有机化合物(包括药物和农用化学品)的中间体。
材料科学
在材料科学中,2-环丙基氧戊环-3-胺可用于改变材料的性能。将其掺入聚合物或其他材料中可以增强其性能或赋予新的功能。
手性化学研究
该化合物参与了对新型对映选择性催化策略的探索 。它是推动手性化学领域发展的不懈研究的一部分,手性化学是生产不对称分子的基础。
安全和危害
The safety information for 2-Cyclopropyloxolan-3-amine indicates that it is a dangerous compound. It has hazard statements H227, H315, H318, H335, which imply that it is a flammable liquid, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Appropriate safety measures should be taken while handling this compound.
作用机制
Mode of Action
It’s worth noting that many amines interact with biological systems through various mechanisms, such as binding to receptors or enzymes, disrupting membrane integrity, or acting as a precursor for neurotransmitters .
Biochemical Pathways
The specific biochemical pathways affected by 2-Cyclopropyloxolan-3-amine are currently unknown . Biochemical pathways are complex networks of chemical reactions that occur in living organisms. They involve multiple steps, each catalyzed by a specific enzyme, leading to the transformation of molecules into different substances .
Action Environment
Environmental factors can significantly impact the effectiveness of a compound. For instance, pH levels, temperature, and the presence of other substances can affect a compound’s stability and its interaction with biological targets .
生化分析
Biochemical Properties
2-Cyclopropyloxolan-3-amine plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases. These interactions often involve the formation of enzyme-substrate complexes, where 2-Cyclopropyloxolan-3-amine acts as a substrate, leading to the production of specific metabolites. Additionally, it can bind to certain proteins, influencing their conformation and activity, which can have downstream effects on various biochemical pathways .
Cellular Effects
The effects of 2-Cyclopropyloxolan-3-amine on cells are diverse and depend on the cell type and context. In some cell types, it has been shown to influence cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, 2-Cyclopropyloxolan-3-amine can affect gene expression by modulating transcription factors and other regulatory proteins. This modulation can lead to changes in cellular metabolism, including alterations in the rates of glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, 2-Cyclopropyloxolan-3-amine exerts its effects through several mechanisms. One primary mechanism involves binding to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule. For example, 2-Cyclopropyloxolan-3-amine can inhibit certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity. These interactions can lead to changes in gene expression, either by directly affecting transcription factors or by altering signaling pathways that regulate gene expression .
Temporal Effects in Laboratory Settings
The effects of 2-Cyclopropyloxolan-3-amine can change over time in laboratory settings. Studies have shown that its stability can vary depending on environmental conditions such as temperature and pH. Over time, 2-Cyclopropyloxolan-3-amine may degrade, leading to a decrease in its efficacy. Long-term studies have indicated that prolonged exposure to 2-Cyclopropyloxolan-3-amine can result in adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cellular metabolism .
Dosage Effects in Animal Models
In animal models, the effects of 2-Cyclopropyloxolan-3-amine vary with dosage. At low doses, it may have minimal or beneficial effects, such as enhancing certain metabolic pathways or improving cellular function. At high doses, it can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Studies have identified threshold doses beyond which the adverse effects become significant, highlighting the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
2-Cyclopropyloxolan-3-amine is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites. These metabolites can further participate in other biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s involvement in these pathways can have significant implications for cellular metabolism and overall physiological function .
Transport and Distribution
Within cells and tissues, 2-Cyclopropyloxolan-3-amine is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it may localize to specific compartments, such as the cytoplasm or mitochondria, depending on its interactions with intracellular proteins. These interactions can influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 2-Cyclopropyloxolan-3-amine is crucial for its activity. It can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can affect gene expression and other nuclear processes. Understanding the subcellular localization of 2-Cyclopropyloxolan-3-amine is essential for elucidating its precise mechanisms of action .
属性
IUPAC Name |
2-cyclopropyloxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-6-3-4-9-7(6)5-1-2-5/h5-7H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNIVGLVDMZFHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2C(CCO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201292082 | |
| Record name | 2-Cyclopropyltetrahydro-3-furanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201292082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423033-52-6, 1799438-57-5 | |
| Record name | 2-Cyclopropyltetrahydro-3-furanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423033-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclopropyltetrahydro-3-furanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201292082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(2R,3S)-2-cyclopropyloxolan-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


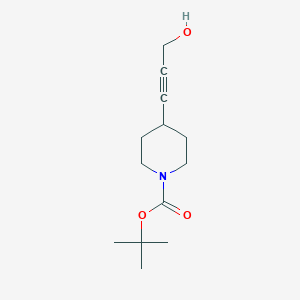
![rel-benzyl N-{[(1S,3R)-3-aminocyclopentyl]methyl}carbamate](/img/structure/B1375632.png)

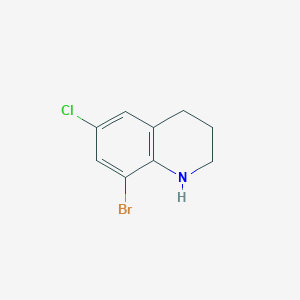
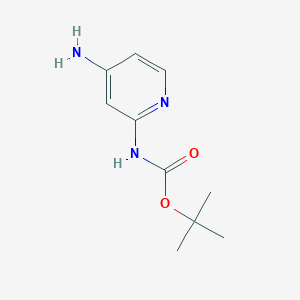
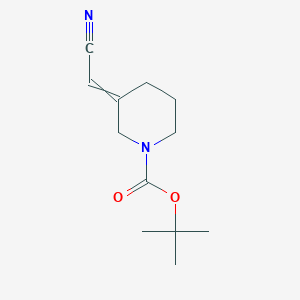
![1-Benzyl-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B1375641.png)
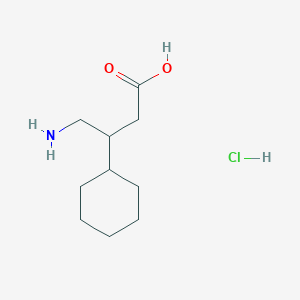
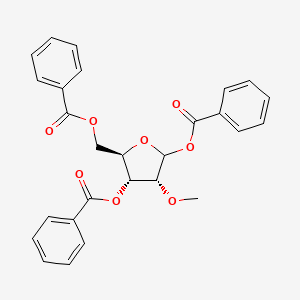
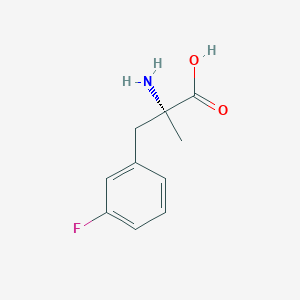

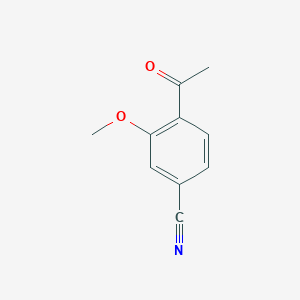
![Ethyl 5-aminobenzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B1375652.png)
